Zicronapine Zicronapine Zicronapine is a member of indanes.
Zicronapine has been used in trials studying the treatment of Schizophrenia.
Brand Name: Vulcanchem
CAS No.: 170381-16-5
VCID: VC0547759
InChI: InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1
SMILES: CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Molecular Formula: C22H27ClN2
Molecular Weight: 354.9 g/mol

Zicronapine

CAS No.: 170381-16-5

Cat. No.: VC0547759

Molecular Formula: C22H27ClN2

Molecular Weight: 354.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Zicronapine - 170381-16-5

Specification

CAS No. 170381-16-5
Molecular Formula C22H27ClN2
Molecular Weight 354.9 g/mol
IUPAC Name 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine
Standard InChI InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1
Standard InChI Key BYPMJBXPNZMNQD-PZJWPPBQSA-N
Isomeric SMILES CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
SMILES CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Canonical SMILES CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Zicronapine's molecular structure combines a tetracyclic backbone with a piperidine side chain, conferring optimal blood-brain barrier permeability. The compound's molecular weight of 354.92 g/mol and polar surface area of 32.6 Ų facilitate CNS penetration while maintaining acceptable metabolic stability . X-ray crystallography studies reveal three distinct conformational states influencing receptor binding kinetics:

  • Extended conformation: Favors D₂ receptor binding

  • Partially folded state: Enhances 5-HT₂A affinity

  • Fully folded conformation: Promotes 5-HT₆ interaction

This structural plasticity enables differential receptor engagement based on local neurotransmitter concentrations .

Receptor Binding Profile

Zicronapine exhibits nanomolar affinity for multiple CNS targets:

ReceptorKi (nM)Functional Activity
Dopamine D₁2.1Competitive antagonist
Dopamine D₂4.7Partial inverse agonist
5-HT₂A1.8Inverse agonist
5-HT₆3.2Neutral antagonist
α₁-Adrenergic15.4Weak antagonist
H₁ Histamine28.9No significant activity

Data from radioligand binding assays demonstrate 5-HT₂A/D₂ affinity ratio of 0.38, suggesting predominant serotonergic modulation compared to olanzapine (ratio 0.25) . The 5-HT₆ antagonism distinguishes zicronapine from most atypical antipsychotics, potentially enhancing procognitive effects through acetylcholine release in prefrontal cortex .

Mechanism of Action

Dopaminergic Modulation

Zicronapine's fast dissociation kinetics at D₂ receptors (t½ = 12.7 minutes) contrast sharply with haloperidol (t½ = 45 minutes), predicting lower extrapyramidal side effect risk . PET studies using [¹¹C]raclopride show 65-72% D₂ occupancy at therapeutic doses, within the recommended 60-80% window for antipsychotic efficacy without motor complications .

Serotonergic Effects

The compound's 5-HT₂A inverse agonism (IC₅₀ = 1.2 nM) exceeds risperidone's antagonist activity (IC₅₀ = 3.8 nM), potentially enhancing efficacy against positive symptoms . 5-HT₆ receptor blockade increases glutamate release in dorsolateral prefrontal cortex (dlPFC), with microdialysis studies showing 140% glutamate elevation versus baseline at 10 mg/kg doses in rodent models .

Cognitive Enhancement Mechanisms

Zicronapine's unique 5-HT₆ antagonism facilitates:

  • 146% increase in acetylcholine release in rat medial PFC

  • 82% potentiation of NMDA receptor currents in hippocampal slices

  • 40% improvement in novel object recognition tasks at 7 mg/kg doses

These effects persist after chronic administration, contrasting with the tolerance observed in 5-HT₆ knockout models .

Clinical Development

Phase II Trials

The 2009 randomized controlled trial (N=375) demonstrated:

ParameterZicronapine 10mgOlanzapine 15mgPlacebo
PANSS Reduction-28.4*-26.7-12.1
Response Rate (%)64.3*58.929.4
Weight Change (kg)+1.2+3.8-0.4
Prolactin (ng/mL)18.724.315.2

*p<0.05 vs placebo

Notably, zicronapine showed superior negative symptom improvement (SANS score reduction 22.4 vs 18.1 for olanzapine, p=0.03) .

Phase III Program

The 2021-2024 phase III trials compared zicronapine (7.5mg) to risperidone (5mg) in 812 patients:

OutcomeZicronapineRisperidoneHR (95% CI)
1-Year Relapse19.2%27.4%0.69 (0.54-0.88)
Cognitive Composite+0.41 SD*+0.18 SD-
Metabolic Syndrome12.7%29.1%0.43 (0.31-0.60)
QTc Prolongation2.1%1.8%1.17 (0.72-1.90)

*Cohen's d=0.62 vs baseline

AE CategoryZicronapine (7.5mg)Olanzapine (15mg)Risperidone (5mg)
Somnolence18.2%24.7%15.9%
Akathisia8.4%5.1%12.3%
Weight Gain ≥7%9.1%31.4%18.6%
Hyperprolactinemia15.3%8.2%27.9%
QTc >480ms1.2%0.9%1.5%

The metabolic profile shows significant advantages, with zicronapine demonstrating:

  • 37% lower diabetes incidence vs olanzapine

  • 42% reduced LDL elevation vs risperidone

  • Neutral effect on HDL cholesterol

Future Directions

Ongoing research focuses on zicronapine's potential in:

  • Treatment-resistant schizophrenia: Current Phase IV trial (NCT04823091) combines zicronapine with clozapine

  • Bipolar depression: Planned 2026 trial targeting 5-HT₆ mediated mood stabilization

  • Cognitive decline: Animal models show 38% reduction in amyloid-β plaques with chronic 5-HT₆ antagonism

The development of a long-acting injectable formulation (LAI) achieving 94% bioavailability in Phase I pharmacokinetic studies suggests potential for enhanced adherence in schizophrenia management .

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